

Spectroscopic Analysis of 4-Bromo-3-methyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-Bromo-3-methyl-1H-pyrazole**, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document focuses on the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data, presenting it in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided, alongside a visualization of the molecular structure to aid in the interpretation of the spectral data.

Spectroscopic Data

The structural elucidation of **4-Bromo-3-methyl-1H-pyrazole** is critically dependent on NMR spectroscopy. The following tables summarize the ^1H and ^{13}C NMR spectral data, providing key parameters for the identification and characterization of this compound.

Table 1: ^1H NMR Spectroscopic Data for 4-Bromo-3-methyl-1H-pyrazole

Protons	Chemical Shift (δ , ppm)	Multiplicity	Solvent
H-5	7.6	s (singlet)	CDCl ₃
NH	12.5 (broad)	s (singlet)	CDCl ₃
CH ₃	2.3	s (singlet)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-3-methyl-1H-pyrazole

Carbon Atom	Chemical Shift (δ , ppm)	Solvent
C-3	145.0	CDCl ₃
C-5	128.0	CDCl ₃
C-4	93.0	CDCl ₃
CH ₃	12.0	CDCl ₃

Molecular Structure and Spectroscopic Correlation

The chemical structure of **4-Bromo-3-methyl-1H-pyrazole** and the corresponding atom numbering for NMR signal assignment are depicted below.

Caption: Molecular structure of **4-Bromo-3-methyl-1H-pyrazole**.

Experimental Protocols

The following section details the methodologies for the synthesis of **4-Bromo-3-methyl-1H-pyrazole** and the acquisition of its NMR spectra.

Synthesis of 4-Bromo-3-methyl-1H-pyrazole

A common synthetic route to 4-bromopyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by bromination.

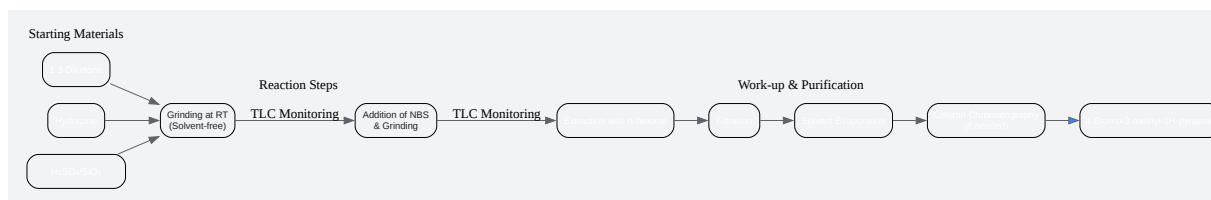
Materials:

- 1,3-Diketone (e.g., acetylacetone)
- Hydrazine derivative (e.g., hydrazine hydrate)
- Brominating agent (e.g., N-bromosuccinimide - NBS)
- Silica-supported sulfuric acid ($\text{H}_2\text{SO}_4/\text{SiO}_2$)
- Appropriate solvents (e.g., n-hexane)

Procedure:

- In a mortar, grind the 1,3-diketone (1 mmol) and the hydrazine derivative (1 mmol) with a catalytic amount of $\text{H}_2\text{SO}_4/\text{SiO}_2$ (0.01 g) at room temperature under solvent-free conditions.
- Monitor the progress of the cyclocondensation reaction by Thin Layer Chromatography (TLC).
- Upon completion of the pyrazole formation, add a stoichiometric amount of N-bromosuccinimide (1 mmol) to the reaction mixture.
- Continue grinding at the appropriate temperature, monitoring the bromination reaction by TLC.
- After the reaction is complete, add n-hexane (7-10 mL) to the mixture and filter.
- Wash the residue with n-hexane.
- Evaporate the solvent from the filtrate to obtain the crude **4-Bromo-3-methyl-1H-pyrazole**.
- If necessary, purify the product by column chromatography on silica gel.

The workflow for the synthesis is illustrated in the following diagram:



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Caption: General workflow for the synthesis of **4-Bromo-3-methyl-1H-pyrazole**.

NMR Spectroscopic Analysis

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance) operating at a frequency of 300-500 MHz for ^1H NMR and 75-125 MHz for ^{13}C NMR.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **4-Bromo-3-methyl-1H-pyrazole** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

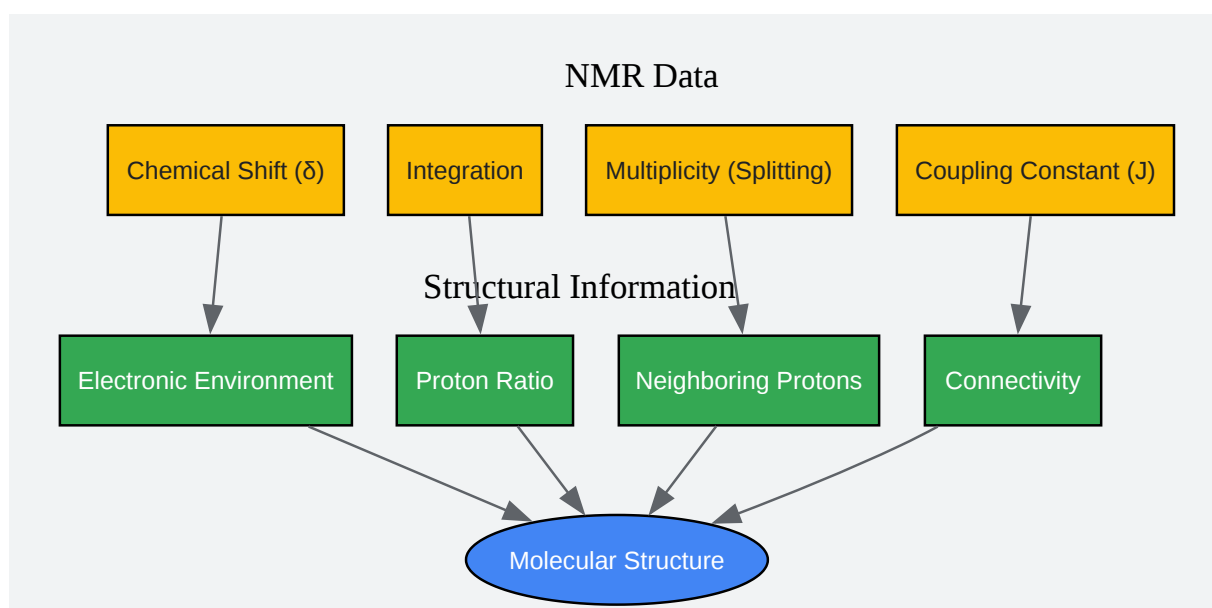
- ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum using proton decoupling to obtain singlets for each unique carbon atom.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts using the TMS signal as a reference.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J) in the ^1H NMR spectrum to deduce the connectivity of the protons.

The logical relationship for NMR data interpretation is as follows:



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Caption: Logical workflow for deducing molecular structure from NMR data.

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